1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone
Description
This compound features a hybrid scaffold combining indoline, a thioether-linked ethanone bridge, and a substituted imidazole moiety (5-phenyl and 1-(p-tolyl) groups). The imidazole ring, substituted with phenyl and p-tolyl groups, may facilitate hydrogen bonding or hydrophobic interactions in biological systems.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3OS/c1-19-11-13-22(14-12-19)29-24(20-7-3-2-4-8-20)17-27-26(29)31-18-25(30)28-16-15-21-9-5-6-10-23(21)28/h2-14,17H,15-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZAGDOMGZTCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline ring.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Linkage Formation: The final step involves the formation of the thioether linkage between the indoline and imidazole moieties, often using thiol reagents and appropriate coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, automated reactors, and stringent purification processes such as chromatography and recrystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The sulfur atom in the thioether group (–S–) is susceptible to nucleophilic displacement under specific conditions. This reaction is critical for modifying the molecule's side chains:
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF | S-alkylated derivatives | 65–78 | |
| Arylation | Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃ | Biaryl thioethers | 55–70 | |
| Oxidation | H₂O₂, acetic acid | Sulfoxide or sulfone derivatives | 82–90 |
Key Insight : Microwave-assisted synthesis improves reaction efficiency for S-alkylation, reducing reaction times by 40% compared to conventional heating.
Imidazole Ring Functionalization
The 1H-imidazole core participates in electrophilic substitution and coordination chemistry:
Electrophilic Aromatic Substitution
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Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C-4 position of the imidazole ring.
-
Halogenation : NBS (N-bromosuccinimide) selectively brominates the para position of the phenyl substituent.
Metal Complexation
The imidazole nitrogen acts as a ligand for transition metals:
textCompound + [Cu(CH₃COO)₂] → Cu(II) complex (λmax = 420 nm, ε = 1.2×10³ L/mol·cm)
These complexes show enhanced stability in aqueous media (pH 6–8) and potential catalytic activity.
Ketone Reactivity
The ethanone group undergoes typical carbonyl reactions:
Notable Finding : Hydrazone derivatives exhibit IC₅₀ values of 0.28–4.27 µg/mL against breast (MCF-7) and lung (A549) cancer cell lines .
Indoline Ring Modifications
The indoline moiety participates in:
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Ring-opening : Treatment with HCl/EtOH cleaves the indoline ring to form a primary amine.
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N-Alkylation : Reacts with alkyl halides (R–X) to form N-alkylindoline derivatives, enhancing lipophilicity.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
textCompound + Ar–B(OH)₂ → Suzuki-coupled product (Ar = aryl, heteroaryl)
Optimized conditions: Pd(OAc)₂ (5 mol%), SPhos ligand, K₂CO₃, DMF/H₂O (80°C, 12 h).
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-life (25°C) | Degradation Pathway |
|---|---|---|
| 1.2 | 2.3 h | Thioether hydrolysis |
| 7.4 | 48 h | Minimal degradation |
| 9.0 | 8.7 h | Imidazole ring decomposition |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of indoline, including the compound , exhibit significant antibacterial properties. A study highlighted the synthesis of indoline-derived phenolic compounds that demonstrated effective antimicrobial activity against various Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as , showcasing their potency as potential antibacterial agents .
Table 1: Antibacterial Activity of Indoline Derivatives
| Compound | Target Bacteria | MIC () |
|---|---|---|
| 1a | Staphylococcus aureus | 5 |
| 1b | Enterococcus faecalis | 3 |
| 5a | Listeria monocytogenes | <5 |
Anticancer Potential
The compound has also been explored for its anticancer properties. Thiadiazole derivatives related to indoline structures have shown efficacy in various cancer models, both in vitro and in vivo. These compounds engage multiple pathways involved in cancer cell proliferation and apoptosis, making them promising candidates for further development .
Case Study: Thiadiazole Derivatives in Cancer Treatment
A comprehensive review discussed the mechanisms through which thiadiazole derivatives exert their anticancer effects, including the induction of apoptosis and inhibition of tumor growth in xenograft models. The structural modifications similar to those found in 1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone suggest potential enhancements in efficacy against specific cancer types.
Insecticidal Applications
The compound's structural features may also lend themselves to agricultural applications, particularly as an insecticide. Research into nano-formulated natural pyrethrins has shown enhanced insecticidal activity against pests like Aphis gossypii when combined with other compounds. The integration of indoline derivatives could potentially improve the efficacy and safety profile of these formulations .
Table 2: Insecticidal Efficacy of Natural Pyrethrins with Additives
| Formulation Type | Target Pest | Mortality Rate (%) |
|---|---|---|
| Conventional Pyrethrin | Aphis gossypii | 60 |
| Nano-formulated Pyrethrin | Aphis gossypii | 85 |
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of indoline derivatives is crucial for optimizing their biological activities. Studies have shown that substituents on the indoline moiety significantly influence the compound's biological properties, including its antibacterial and anticancer activities. For instance, the presence of electron-withdrawing groups has been correlated with increased antibacterial potency .
Mechanism of Action
The mechanism of action of 1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved can vary widely based on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in its combination of indoline, thioether, and disubstituted imidazole. Below is a comparative analysis with analogous molecules from the evidence:
Physicochemical and Electronic Properties
Biological Activity
The compound 1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone represents a novel class of bioactive compounds with potential therapeutic applications. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of indole and imidazole exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤ 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
The presence of the imidazole ring is thought to enhance the compound's interaction with microbial targets, leading to increased efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent, particularly through its action as an Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitor . IDO1 is a critical enzyme involved in immune regulation and cancer progression.
- Inhibition Potency : The compound demonstrated an IC50 value of , indicating strong inhibitory activity against IDO1, which is promising for cancer immunotherapy .
Additionally, structure-activity relationship (SAR) studies suggest that modifications to the indole and imidazole moieties can further enhance potency and selectivity against cancer cell lines.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts. For instance, it has shown promise in inhibiting xanthine oxidase, which is relevant in conditions like gout.
| Enzyme | Inhibition Activity |
|---|---|
| Xanthine Oxidase | IC50 = 3.5 nM |
This inhibition could lead to reduced uric acid levels in the blood, offering therapeutic benefits for patients suffering from hyperuricemia .
Study on Antimicrobial Properties
A study conducted on a series of indole derivatives, including our compound, highlighted its superior antibacterial activity compared to traditional antibiotics. The study involved testing against multiple strains and demonstrated that the compound effectively inhibited bacterial growth without significant cytotoxicity towards human cells .
Research on IDO1 Inhibition
In a structure-based design study, several derivatives were synthesized to evaluate their IDO1 inhibitory activity. The findings revealed that compounds similar to our target exhibited favorable interactions with key residues in the IDO1 active site, enhancing their inhibitory effects .
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound’s core structure includes an imidazole ring substituted with phenyl and p-tolyl groups, a thioether linkage, and an indoline moiety. These features collectively govern its electronic properties, steric hindrance, and intermolecular interactions. For example:
- The imidazole ring participates in hydrogen bonding and π-π stacking, critical for target binding .
- The thioether group enhances metabolic stability compared to oxygen analogs, while the p-tolyl substituent introduces hydrophobic interactions .
- Fluorine or halogen substituents (in analogs) increase electron-withdrawing effects, potentially boosting activity against enzymes like kinases .
Methodological Insight : Use density functional theory (DFT) to map electrostatic potential surfaces and predict reactive sites.
Q. How can synthesis yield and purity be optimized for this compound?
Synthesis typically involves multi-step reactions:
Imidazole ring formation : Condensation of glyoxal with aryl amines under acidic conditions (e.g., acetic acid) at 80–100°C .
Thioether linkage : Nucleophilic substitution between a thiol intermediate and chloroacetone derivatives, using K₂CO₃ as a base in anhydrous DMF .
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol improve purity (>95%) .
Critical Parameters : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity across studies?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (MTT vs. ATP luminescence) .
- Structural analogs : Minor substituent changes (e.g., p-tolyl vs. 4-fluorophenyl) alter target selectivity .
Validation Strategy :- Replicate assays under standardized conditions (e.g., CLIA-certified labs).
- Use isogenic cell lines to isolate genetic variables.
- Compare IC₅₀ values against structurally validated analogs .
Q. What computational approaches are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., EGFR) or tubulin .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at catalytic sites (e.g., ATP-binding pockets) .
Data Interpretation : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental methods elucidate the compound’s mechanism in apoptosis induction?
- Flow cytometry : Use Annexin V/PI staining to quantify early/late apoptosis in treated cells .
- Western blotting : Measure caspase-3/9 cleavage and Bcl-2/Bax ratios .
- RNA-seq : Identify dysregulated pathways (e.g., p53 or MAPK signaling) .
Controls : Include positive controls (e.g., staurosporine) and caspase inhibitors (e.g., Z-VAD-FMK) to confirm mechanism .
Q. How can crystallographic analysis resolve structural ambiguities in this compound?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- Refinement : SHELXL for small-molecule refinement; apply restraints for disordered regions (e.g., p-tolyl rotamers) .
- Validation : Check R-factors, electron density maps (e.g., OMIT maps), and PLATON alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
